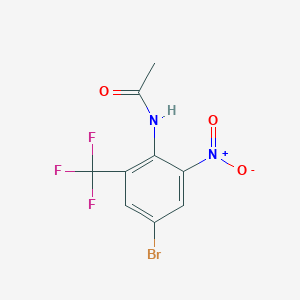

2-Acetamido-5-bromo-3-nitrobenzotrifluoride

Descripción general

Descripción

2-Acetamido-5-bromo-3-nitrobenzotrifluoride, also known as ABNBT, is a chemical compound that belongs to the family of benzotrifluoride derivatives. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

2-Acetamido-5-bromo-3-nitrobenzotrifluoride and its derivatives serve as key intermediates in the synthesis of various complex molecules. For instance, Rathore et al. (2016) described a chemo- and regioselective intermolecular sp3 C-H and sp2 C-H coupling reaction to access unsymmetrical diaryl acetamides, which can be further elaborated into biologically important heterocycles such as benzofurans, xanthenes, and benzophenones Rathore, V., Sattar, Moh., Kumar, Raushan, & Kumar, Sangit. (2016).

Molecular Structure Investigations

Research on derivatives of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride has also contributed to understanding molecular structures. For example, Rusek et al. (2001) synthesized N-(p-dimethylaminophenyl)-α-(3acetamido-4-nitrophenyl)nitrone and 3-acetamido-4-nitrobenzylpyridinium bromide, determining their crystal structures via X-ray diffraction. These studies provide insights into the geometry of carbon–nitrogen bonds and the stabilization of crystal structures through hydrogen bonding Rusek, G., Bryndal, I., Picur, B., Lis, T., & Brzostowska, I. (2001).

Pharmacological Activity Evaluations

Compounds related to 2-Acetamido-5-bromo-3-nitrobenzotrifluoride have been evaluated for their pharmacological activities. Oftadeh et al. (2013) conducted a study on the local reactivity of acetamide derivatives as anti-HIV drugs using density functional theory (DFT). Their research suggested that acetamide derivatives with bromophenyl and nitrophenyl substitutions could be potent anti-HIV drugs, highlighting the potential of these compounds in therapeutic applications Oftadeh, M., Mahani, N., & Hamadanian, M. (2013).

Propiedades

IUPAC Name |

N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTWQPVLHGAKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-5-bromo-3-nitrobenzotrifluoride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

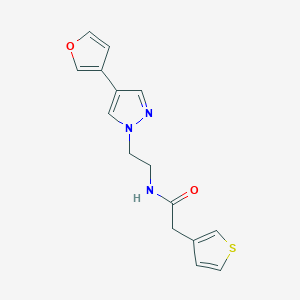

![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)

![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

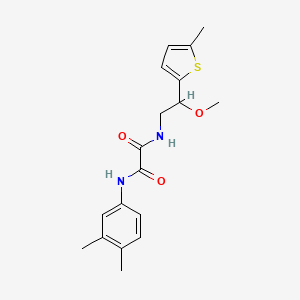

![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)

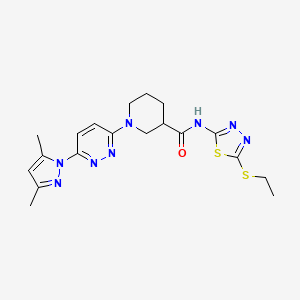

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)